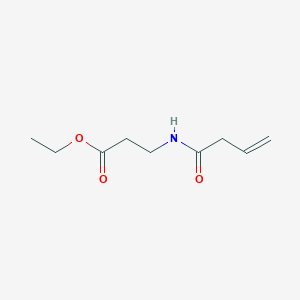![molecular formula C6H5N3O4S B15359914 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is a chemical compound belonging to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrrole and pyrimidine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and continuous flow processes. The choice of reagents, solvents, and purification techniques is optimized to achieve high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including sulfonic acid derivatives, amides, esters, and other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of organic materials, dyes, and other chemical products. Its unique properties and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Pyrrolopyrimidines: These compounds share a similar heterocyclic structure and exhibit similar biological activities.
Pyrrolopyrazines: These derivatives contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Sulfonic Acids: Other sulfonic acid derivatives may have similar chemical properties and applications.
Uniqueness: 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid stands out due to its specific structural features and reactivity. Its unique combination of functional groups and heterocyclic rings makes it distinct from other compounds in its class.
Properties
Molecular Formula |
C6H5N3O4S |
|---|---|
Molecular Weight |
215.19 g/mol |
IUPAC Name |
6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C6H5N3O4S/c10-4-1-3-2-7-6(14(11,12)13)9-5(3)8-4/h2H,1H2,(H,11,12,13)(H,7,8,9,10) |
InChI Key |
WKOMYLSAOLXRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2NC1=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)

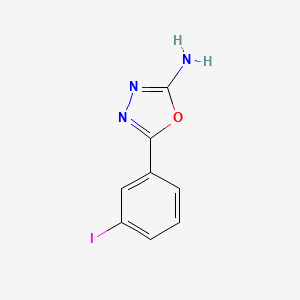


![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)
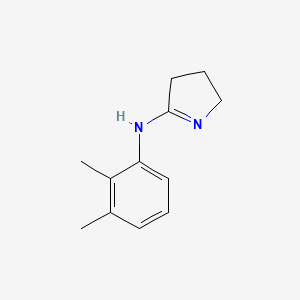

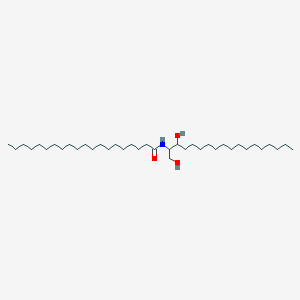
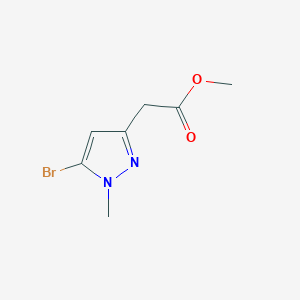
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
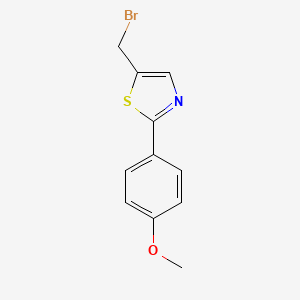
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
